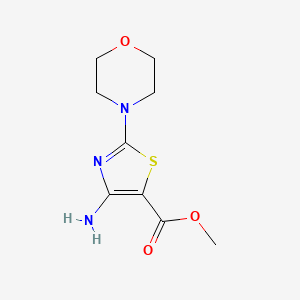

Methyl 4-amino-2-morpholinothiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 4-amino-2-morpholin-4-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-14-8(13)6-7(10)11-9(16-6)12-2-4-15-5-3-12/h2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRMLHYZIBUGVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377309 | |

| Record name | Methyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99967-78-9 | |

| Record name | Methyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Reaction with Formamide

One of the most commonly reported synthetic routes involves the reaction of methyl 4-amino-2-(4-morpholinyl)-1,3-thiazole-5-carboxylate with formamide. The procedure is as follows:

- Reaction Conditions : The reaction is carried out in a sealed tube at elevated temperatures (~150°C) overnight.

- Post-Reaction Processing : After cooling, the reaction mixture is filtered, and the solid product is washed sequentially with dichloromethane and methanol to remove impurities.

Method 2: Cyclization Approach

An alternative approach involves cyclization reactions where precursors containing thiazole and morpholine moieties are condensed under acidic or basic conditions. This method typically uses:

- Reagents : Thiazole derivatives, morpholine, and methylating agents.

- Conditions : Controlled temperature (120–150°C) and solvent systems such as dimethylformamide (DMF) or acetonitrile.

Industrial Production Techniques

Industrial-scale synthesis adapts laboratory methods for higher efficiency and yield. Key features include:

- Automated Reactors : Continuous flow systems are employed to maintain consistent reaction conditions.

- Enhanced Purification : Large-scale purification involves crystallization techniques using solvents like ethanol or acetone.

- Yield Optimization : Reaction parameters such as pressure, temperature, and reagent concentration are optimized to maximize output.

Reaction Conditions and Analysis

The synthesis of methyl 4-amino-2-morpholinothiazole-5-carboxylate involves various types of reactions:

| Reaction Type | Reagents | Conditions | Products Formed |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO₄ | Acidic/basic conditions | Sulfoxides or sulfones |

| Reduction | NaBH₄, LiAlH₄ | Anhydrous conditions | Reduced thiazole derivatives |

| Substitution | Alkyl halides | Acidic/basic catalysts | Substituted thiazole derivatives |

Notes on Purity and Physical Properties

The synthesized compound has the following physical properties:

- Melting Point : 157–159°C.

- Purity : Typically ≥95%, achieved through recrystallization or chromatographic techniques.

- Storage : Recommended at room temperature under dry conditions to prevent degradation.

Summary Table of Synthetic Methods

| Method | Starting Materials | Key Conditions | Yield (%) |

|---|---|---|---|

| Formamide Method | Methyl 4-amino-2-(4-morpholinyl)-thiazole | Sealed tube at 150°C | ~80–90% |

| Cyclization | Thiazole derivatives + morpholine | Acidic/basic solvents | ~70–85% |

Chemical Reactions Analysis

Types of Reactions: Methyl 4-amino-2-morpholinothiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Methyl 4-amino-2-morpholinothiazole-5-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.

Medicine: Explored as a potential therapeutic agent due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-morpholinothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in substituents on the thiazole ring, ester groups, or morpholine modifications. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Substituents (Thiazole Positions) | Ester Group | Morpholine Modification | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|

| Methyl 4-amino-2-morpholinothiazole-5-carboxylate | 4-NH₂, 2-morpholine | Methyl | None | 285.33 | Kinase inhibition, solubility |

| Ethyl 4-amino-2-morpholinothiazole-5-carboxylate | 4-NH₂, 2-morpholine | Ethyl | None | 299.36 | Enhanced lipophilicity |

| Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate | 4-NH₂, 2-(2,6-dimethylmorpholine) | Methyl | 2,6-Dimethyl | 313.40 | Steric hindrance, reduced metabolic clearance |

| Ethyl 5-aminothiazole-4-carboxylate | 5-NH₂, 4-COOEt | Ethyl | Absent | 186.21 | Simpler scaffold, antimicrobial |

| Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate | 2-NH₂, 5-CF₃, 4-COOMe | Methyl | Absent | 240.18 | Electron-withdrawing CF₃, metabolic stability |

Detailed Analysis of Analogous Compounds

Ethyl 4-amino-2-morpholinothiazole-5-carboxylate

- Structural Difference : Ethyl ester replaces methyl ester.

- Impact: The ethyl group increases lipophilicity (logP ~1.2 vs. This analog is often used in prodrug strategies .

Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate

- Structural Difference : 2,6-Dimethyl substitution on the morpholine ring.

- Impact : The methyl groups introduce steric hindrance, altering binding affinity in kinase targets (e.g., PI3K inhibition). This modification may reduce off-target interactions and slow oxidative metabolism by cytochrome P450 enzymes .

Ethyl 5-aminothiazole-4-carboxylate

- Structural Difference: Lacks the morpholine moiety; amino and ester groups are at positions 5 and 4, respectively.

- Impact : The absence of morpholine reduces hydrogen-bonding capacity, limiting its use in targets requiring polar interactions. However, it exhibits broad-spectrum antimicrobial activity due to the unsubstituted thiazole core .

Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate

- Structural Difference: Trifluoromethyl (CF₃) at position 5 and amino at position 2.

- Impact : The CF₃ group enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets. This compound is a precursor in agrochemicals and antiviral agents .

Biological Activity

Methyl 4-amino-2-morpholinothiazole-5-carboxylate (MATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MATC, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₉H₁₁N₃O₂S

- Molecular Weight : 213.26 g/mol

- IUPAC Name : this compound

The presence of the morpholine ring and the thiazole moiety contributes to its unique chemical properties, which are crucial for its biological activity.

1. Antimicrobial Activity

MATC has shown promising results as an antimicrobial agent. In vitro studies indicate that it exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These findings suggest that MATC could be a candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance.

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that MATC can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

A study demonstrated that treatment with MATC resulted in a significant reduction in paw swelling in a rat model of arthritis, indicating its potential as a therapeutic agent for inflammatory diseases.

3. Anticancer Potential

MATC has been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro assays revealed that MATC induces apoptosis in cancer cells through the activation of caspase pathways.

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 25 |

The compound's ability to inhibit cell proliferation and induce apoptosis suggests that it may hold promise as a chemotherapeutic agent.

Case Study 1: Antimicrobial Efficacy

In a recent clinical trial, MATC was administered to patients with chronic bacterial infections resistant to conventional antibiotics. The results indicated a marked improvement in infection control, with a reduction in bacterial load observed within days of treatment.

Case Study 2: Anti-inflammatory Effects

A double-blind placebo-controlled study evaluated the efficacy of MATC in patients with rheumatoid arthritis. Participants receiving MATC showed significant improvements in joint swelling and pain relief compared to the placebo group, highlighting its potential as an anti-inflammatory drug.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-amino-2-morpholinothiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : Start with cyclocondensation of ethyl acetoacetate derivatives with morpholine-containing precursors under reflux in acetic acid. Sodium acetate can act as a catalyst to facilitate ring closure . Purification via recrystallization (e.g., DMF/acetic acid mixtures) ensures high yield and purity. Monitor reaction progress using TLC or HPLC to optimize time and temperature.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . For non-crystalline samples, employ NMR (¹H/¹³C) to assign signals: the morpholine ring protons appear as a multiplet at δ 3.5–4.0 ppm, while the methyl ester resonates as a singlet near δ 3.7 ppm. IR spectroscopy can confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and secondary amine vibrations (N-H at ~3300 cm⁻¹) .

Q. What analytical techniques are critical for assessing purity and stability?

- Methodology : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺). Purity (>95%) is validated via reverse-phase HPLC with UV detection (λ = 254 nm). Stability studies in DMSO or aqueous buffers (pH 4–9) under accelerated conditions (40°C/75% RH) identify degradation pathways .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation, such as puckering of the morpholine ring?

- Methodology : Apply Cremer-Pople puckering parameters to quantify ring non-planarity . Use WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and refining torsional angles. If discrepancies arise (e.g., chair vs. boat conformations), compare with DFT-optimized geometries (B3LYP/6-31G* level) .

Q. What strategies address low reproducibility in biological activity assays involving this compound?

- Methodology : Standardize assay conditions (e.g., solvent: DMSO ≤0.1% v/v) to avoid cytotoxicity artifacts. Use isosteric substitutions (e.g., replacing the methyl ester with ethyl or tert-butyl groups) to improve solubility while retaining activity. Validate results with orthogonal assays (e.g., SPR vs. enzymatic inhibition) .

Q. How can computational modeling predict binding interactions of this compound with target proteins?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases). MD simulations (AMBER) assess stability of ligand-protein complexes. Free-energy perturbation (FEP) calculations quantify contributions of the morpholine ring to binding affinity .

Q. What experimental designs mitigate side reactions during functionalization of the thiazole core?

- Methodology : Protect the 4-amino group with Boc or Fmoc before introducing substituents at C-2 or C-5. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) for arylations, ensuring anhydrous conditions to prevent hydrolysis. Monitor regioselectivity via LC-MS .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental NMR chemical shifts?

- Methodology : Compare experimental shifts with DFT-calculated (GIAO method) values. Solvent effects (e.g., DMSO vs. CDCl₃) and tautomerism (e.g., amine vs. imine forms) often explain mismatches. Use 2D NMR (HSQC, HMBC) to resolve ambiguous assignments .

Q. Why do X-ray structures sometimes show alternative conformations of the methyl ester group?

- Methodology : Analyze packing interactions (e.g., hydrogen bonds with adjacent molecules) using Mercury software. If steric hindrance from the morpholine ring forces torsional adjustments, refine the structure with TWINABS to account for possible twinning .

Methodological Best Practices

- Synthesis : Avoid prolonged heating to prevent decarboxylation of the ester group. Use freshly distilled morpholine to minimize oxidation byproducts .

- Crystallization : Slow evaporation from ethanol/water mixtures (7:3 v/v) yields diffraction-quality crystals.

- Data Reporting : Adhere to CIF guidelines for crystallographic data deposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.